3-Chloro-4-methoxybenzenecarbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

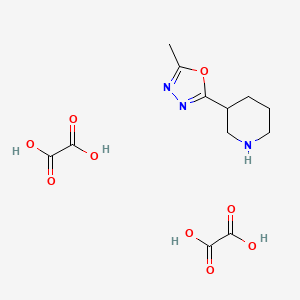

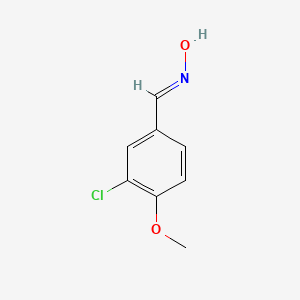

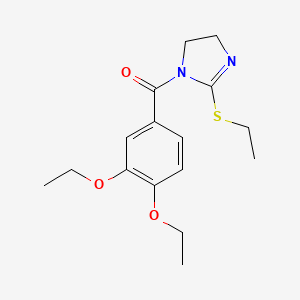

3-Chloro-4-methoxybenzenecarbaldehyde oxime, also known by its CAS number 861207-68-3, is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is (NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine .

Molecular Structure Analysis

The InChI key for 3-Chloro-4-methoxybenzenecarbaldehyde oxime is HVLSMUKUKRFWAQ-BJMVGYQFSA-N . The canonical SMILES representation is COC1=C(C=C(C=C1)C=NO)Cl .Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

Research has shown that certain antimicrobials, such as triclosan and triclocarban, can be effectively degraded using electro-Fenton systems. This degradation process involves hydroxyl radicals, which are produced on the anode surface from water oxidation and in the medium by Fenton's reaction (Sirés et al., 2007).

Degradation of UV Filters in Seawater Swimming Pools

A study on oxybenzone, a common UV filter found in sunscreens, investigated its reactivity with chlorine in seawater swimming pools. The research found that chlorine added for disinfection in seawater pools leads to the formation of bromine, resulting in brominated disinfection byproducts (Manasfi et al., 2015).

Methoxy Group as a Proton Acceptor in Hydrogen Bonds

Research has shown that the methoxy group can act as a proton acceptor for various types of hydrogen bonds. This understanding helps in elucidating the interactions in chemical structures and reactions (Palusiak & Grabowski, 2002).

Complexes of Lanthanides with Methoxybenzoates

A study investigated the synthesis and properties of complexes of La(III), Gd(III), and Lu(III) with 5-chloro-2-methoxybenzoates. These complexes were characterized by various analytical methods and showed interesting thermal stabilities and chemical behaviors (Czajka et al., 2002).

Advanced Oxidation Processes

Studies on advanced oxidation processes have shown that certain systems, like the Cr(III)/Cr(VI) redox cycle, can be effective for the degradation of aqueous organic pollutants. This process operates over a wide pH range and utilizes a reusable redox cycle (Bokare & Choi, 2011).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSMUKUKRFWAQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxybenzenecarbaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)